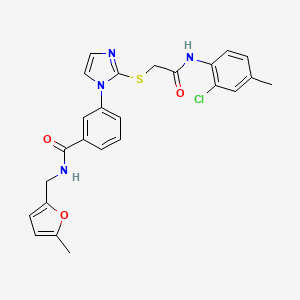
3-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, which includes compounds with a structure similar to the one , has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The study described the synthesis of 18 different compounds, with some showing potency comparable to sematilide, a clinically trialed class III agent. The imidazolyl moiety was identified as a viable replacement for the methylsulfonylamino group in this series of compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one under analysis often includes a benzamide group, which is a significant pharmacophore for biological activity. In the context of anticancer evaluation, benzamide derivatives containing a thiadiazole scaffold have been synthesized and their structures confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry. These structural analyses are crucial for understanding the activity and properties of the compounds .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, particularly in the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives. The research outlined the conditions for the separation and purification of these compounds, as well as their stability in different acid/base conditions. Theoretical calculations were also performed to better understand the reactivity and stability of these compounds, which is relevant for the analysis of the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been investigated, especially in the context of their biological activity. For instance, a series of benzamide derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study included an assessment of the compounds' physical properties and their in vitro anticancer activity, providing insights into the relationship between the chemical structure and biological function. Additionally, a molecular docking study was performed to predict the mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the compounds .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on molecules with imidazole cores, similar to the one , often focuses on their synthesis and potential biological activities. For instance, Starrett et al. (1989) explored new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents for treating ulcers. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the potential therapeutic applications of such compounds (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, discovering compounds with potency comparable to that of known selective class III agents. This suggests the relevance of exploring imidazole derivatives for developing new treatments for arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Antimicrobial and Antioxidant Potential
Talupur, Satheesh, and Chandrasekhar (2021) conducted a study on the synthesis, characterization, antimicrobial evaluation, and docking studies of certain compounds, showing the process of creating molecules and assessing their biological activities. This work exemplifies the multifaceted approach to researching new compounds, from synthesis to application, including antimicrobial and antioxidant evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).
Propriétés
IUPAC Name |
3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16-6-9-22(21(26)12-16)29-23(31)15-34-25-27-10-11-30(25)19-5-3-4-18(13-19)24(32)28-14-20-8-7-17(2)33-20/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOFLNNQAJBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(O4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)
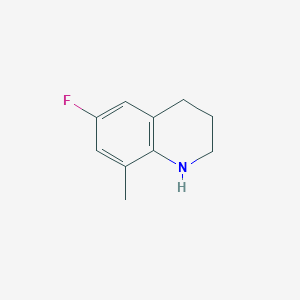
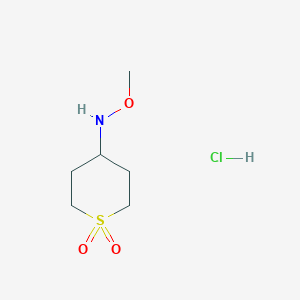
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)

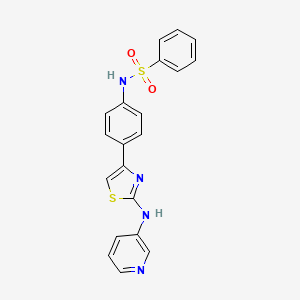
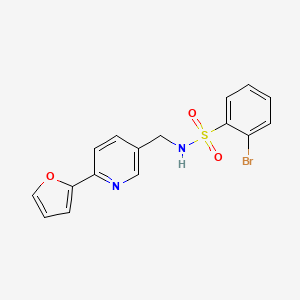
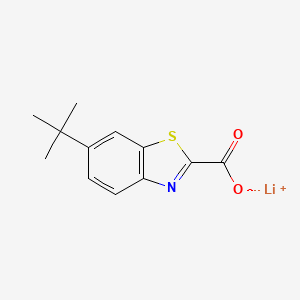
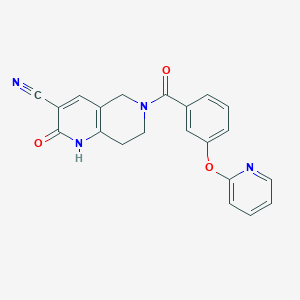
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)
